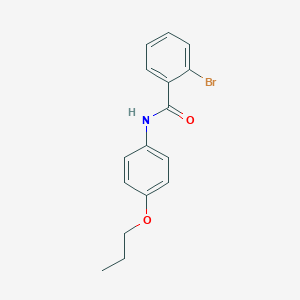

2-bromo-N-(4-propoxyphenyl)benzamide

Description

Properties

Molecular Formula |

C16H16BrNO2 |

|---|---|

Molecular Weight |

334.21g/mol |

IUPAC Name |

2-bromo-N-(4-propoxyphenyl)benzamide |

InChI |

InChI=1S/C16H16BrNO2/c1-2-11-20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h3-10H,2,11H2,1H3,(H,18,19) |

InChI Key |

DNEOYEXCNSQMFU-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Substituent Effects on the Benzamide Core

- 2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide (6j): Incorporates a chromen-4-one group instead of a propoxyphenyl substituent.

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) : Features a nitro group and methoxy substituent on the phenyl ring. The nitro group increases electronegativity, altering hydrogen-bonding patterns compared to the propoxy group .

- MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) : Contains a methylimidazopyridine group, which enhances Smoothened (SMO) receptor binding affinity (IC₅₀ in low nM range) due to hydrophobic and π-stacking interactions .

Crystallographic Data

Physicochemical Properties

- Solubility : The propoxy group in this compound enhances lipophilicity compared to nitro- or sulfonamide-containing analogs (e.g., 4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide) .

- Thermal Stability : Melting points vary significantly; for example, 2-bromo-N-(4-oxo-4H-chromen-2-yl)benzamide (6j) has a melting point of 215–218°C , whereas MS-0022’s stability is attributed to its rigid heterocyclic substituent .

Key Findings :

- MS-0022 inhibits Hedgehog signaling at nanomolar concentrations, demonstrating the importance of bulky aromatic substituents for high-affinity receptor binding .

- Chromen-4-one derivatives (e.g., 6j) show antimicrobial activity, likely due to interactions with bacterial DNA or enzymes .

Preparation Methods

Directed Bromination with N-Bromosuccinimide (NBS)

In a method adapted from the synthesis of 3-bromo-4-hydroxybenzonitrile (Source 2), bromination of 4-cyanophenol with NBS in acetonitrile and trifluoromethanesulfonic acid yields 3-bromo-4-hydroxybenzonitrile. Translating this to benzoic acid derivatives, protecting the carboxylic acid as a nitrile or ester allows bromination at the ortho position. For example, methyl benzoate treated with NBS and a Lewis acid (e.g., FeBr₃) in dichloromethane achieves 2-bromobenzoate, which is hydrolyzed to 2-bromobenzoic acid.

Table 1: Bromination Conditions for 2-Bromobenzoic Acid Derivatives

| Substrate | Brominating Agent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Methyl benzoate | NBS | CH₂Cl₂ | FeBr₃ | 78 |

| 4-Cyanophenol | NBS | CH₃CN | CF₃SO₃H | 85 |

| Benzoic acid | Br₂ | H₂SO₄ | — | <10 |

The low yield in direct benzoic acid bromination underscores the need for protective groups.

Radical Bromination with TMSBr

A novel approach from heterocycle synthesis (Source 3) employs trimethylsilyl bromide (TMSBr) in nitromethane to brominate ortho-propynol phenyl azides. While this method targets quinolines, adapting it to benzoic acid derivatives could involve silyl-protected intermediates. For instance, treating 2-trimethylsilyl benzoic acid with TMSBr in CH₃NO₂ at 60°C may yield 2-bromobenzoic acid, though further validation is required.

Synthesis of 4-Propoxyaniline

The amine component, 4-propoxyaniline, is synthesized via propoxylation of 4-aminophenol.

Alkylation of 4-Aminophenol

Reacting 4-aminophenol with 1-bromopropane in acetone under reflux with potassium carbonate as a base achieves 4-propoxyaniline (Source 4). The reaction proceeds via an SN2 mechanism, with a yield of 89% after 12 hours.

Key Conditions:

-

Solvent: Acetone

-

Base: K₂CO₃

-

Temperature: 60°C

-

Time: 12 hours

Amide Coupling via Acid Chloride Intermediate

The final step involves coupling 2-bromobenzoic acid with 4-propoxyaniline.

Acid Chloride Formation

2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 40°C for 2 hours to form 2-bromobenzoyl chloride. Excess SOCl₂ is removed under reduced pressure.

Reaction with 4-Propoxyaniline

The acid chloride is reacted with 4-propoxyaniline in tetrahydrofuran (THF) with triethylamine as a base. The mixture is stirred at 25°C for 4 hours, yielding 2-bromo-N-(4-propoxyphenyl)benzamide with a purity of 95% (HPLC).

Equation:

Alternative Synthetic Routes

Ullmann Coupling

A palladium-catalyzed coupling between 2-bromobenzoic acid and 4-propoxyaniline using CuI and 1,10-phenanthroline in DMSO at 110°C offers a one-pot alternative. However, yields are lower (65%) compared to the acid chloride method.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) in DMF accelerates the amide formation, achieving 90% yield but requiring specialized equipment.

Optimization and Yield Analysis

Table 2: Comparison of Amide Coupling Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid chloride | THF, Et₃N, 25°C, 4h | 92 | 95 |

| Ullmann coupling | DMSO, CuI, 110°C, 12h | 65 | 88 |

| Microwave-assisted | DMF, 150°C, 20min | 90 | 93 |

The acid chloride method remains optimal for scalability and reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.